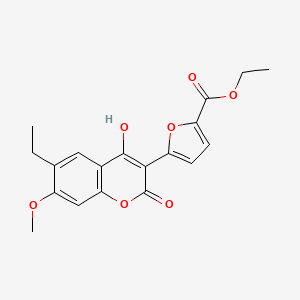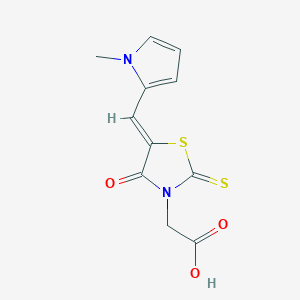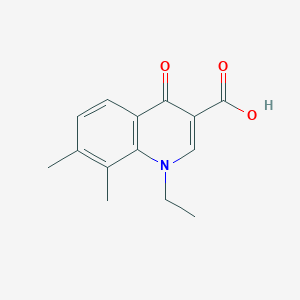
3-Quinolinecarboxylic acid, 1-ethyl-1,4-dihydro-7,8-dimethyl-4-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinolinecarboxylic acid, 1-ethyl-1,4-dihydro-7,8-dimethyl-4-oxo-: is a synthetic compound belonging to the quinolone family This compound is characterized by its quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolinecarboxylic acid, 1-ethyl-1,4-dihydro-7,8-dimethyl-4-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of aniline derivatives with β-ketoesters, followed by cyclization and subsequent functional group modifications to introduce the desired substituents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ethyl or dimethyl groups may be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s chemical properties.
Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another functional group, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology: In biological research, the compound may be used to study enzyme interactions and inhibition, particularly those involving DNA gyrase and topoisomerase IV.
Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other chemical intermediates.
Mécanisme D'action
The compound exerts its effects primarily by interacting with bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for the transcription and replication of bacterial DNA. By inhibiting these enzymes, the compound prevents DNA replication and transcription, leading to bacterial cell death. This mechanism is similar to that of other quinolone antibiotics.
Comparaison Avec Des Composés Similaires
Pefloxacin: A fluoroquinolone antibiotic with a similar core structure but different substituents.
Norfloxacin: Another fluoroquinolone with variations in the substituent groups.
Ciprofloxacin: A widely used fluoroquinolone with a similar mechanism of action.
Uniqueness: 3-Quinolinecarboxylic acid, 1-ethyl-1,4-dihydro-7,8-dimethyl-4-oxo- is unique due to its specific substituents, which may confer distinct chemical and biological properties. Its dimethyl and ethyl groups, along with the oxo functionality, differentiate it from other quinolones and may influence its reactivity and interaction with biological targets.
Propriétés
Numéro CAS |
53164-37-7 |
|---|---|
Formule moléculaire |
C14H15NO3 |
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
1-ethyl-7,8-dimethyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-4-15-7-11(14(17)18)13(16)10-6-5-8(2)9(3)12(10)15/h5-7H,4H2,1-3H3,(H,17,18) |
Clé InChI |
JIFGQIIVIYHKJH-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=O)C2=C1C(=C(C=C2)C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(1H-imidazol-1-yl)propyl]-4-(pentyloxy)benzamide](/img/structure/B15095910.png)
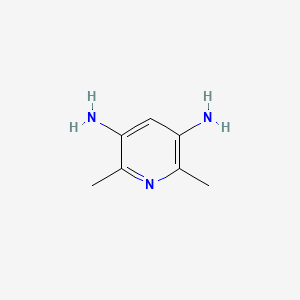
![4-[(Dithylphosphono)difluoromethyl]-N-(fluoren-9-ylmethoxycarbonyl)-L-phenylalamine](/img/structure/B15095919.png)
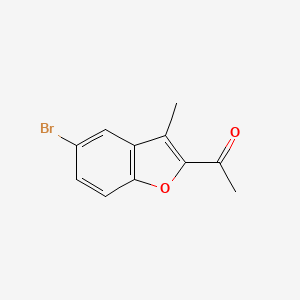
![2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, methyl ester](/img/structure/B15095927.png)
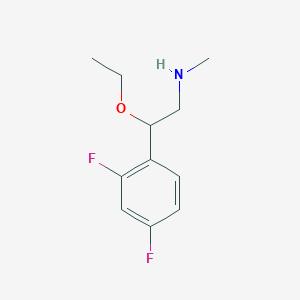
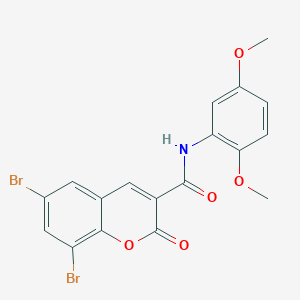
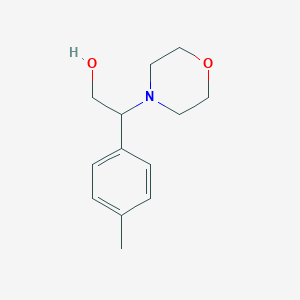
![6-Chloro-3-{[4-(4-chlorophenyl)piperazinyl]carbonyl}chromen-2-one](/img/structure/B15095956.png)
